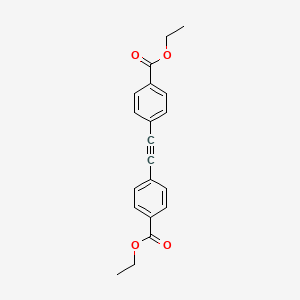

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Description

Overview of Diarylalkyne Chemistry and its Significance in Organic Synthesis and Materials Science

Diarylalkynes are a class of organic compounds characterized by an acetylene (B1199291) (–C≡C–) unit connecting two aryl (aromatic ring) groups. This structural motif is a cornerstone in modern organic synthesis and materials science due to the unique properties conferred by the alkyne linker. organic-chemistry.org The chemistry of diarylalkynes is rich and versatile, with the Sonogashira coupling reaction being a principal and highly efficient method for their synthesis. organic-chemistry.orgorganic-chemistry.orgacs.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl halide. organic-chemistry.orgacs.org

Recent advancements have led to the development of one-pot procedures that allow for the synthesis of unsymmetrical diarylalkynes from two different aryl halides, enhancing the accessibility of complex structures. organic-chemistry.orgacs.org These methods often employ a sequential Sonogashira coupling and desilylation process or a combination of Sonogashira and decarboxylative coupling reactions. organic-chemistry.orgorganic-chemistry.org Such synthetic strategies are valued for their efficiency, flexibility with various functional groups, and for being more environmentally friendly by reducing intermediate isolation steps and byproducts. organic-chemistry.orgorganic-chemistry.org

The significance of diarylalkynes stems from their rigid, linear geometry and the extended π-conjugation across the molecule. These features make them crucial intermediates and building blocks for a wide range of applications. organic-chemistry.org In materials science, they are integral to the creation of π-conjugated polymers and oligomers, which possess interesting optical and electronic properties. organic-chemistry.orgresearchgate.net These materials are investigated for use in light/electrical energy conversion and information storage. researchgate.net In medicinal chemistry, the diarylalkyne framework is a key component in various biologically active compounds. organic-chemistry.org

The Role of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate as a Key Building Block in Advanced Functional Materials

This compound, also known as DEEDB, is a specific diarylalkyne that exemplifies the utility of this class of compounds. ossila.com It is a symmetrical molecule where a central ethyne (B1235809) linker connects two diethyl 4-benzoate moieties. ossila.com This linear and rigid structure makes it an excellent candidate for constructing well-defined, higher-order molecular architectures. ossila.com

A primary application of DEEDB is as a linker ligand in the synthesis of Metal-Organic Frameworks (MOFs). ossila.com MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The precise geometry of DEEDB allows for the formation of robust and porous frameworks. For instance, a scandium-based MOF, GUF-1, which utilizes the de-esterified linker from DEEDB, exhibits an interpenetrated MIL-53 topology and has demonstrated excellent volumetric hydrogen storage capacity. ossila.com Similarly, it has been used as a linker for zirconium and hafnium-based MOFs. ossila.com

Beyond MOFs, DEEDB serves as a precursor in the synthesis of other complex organic molecules. It can be reacted with di(phenylmethylene)hydrazine in the presence of a copper catalyst to produce isoquinoline (B145761) derivatives, which are being explored as potential antifungal agents. ossila.com

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate | nih.govsigmaaldrich.com |

| Molecular Formula | C₂₀H₁₈O₄ | nih.gov |

| Molecular Weight | 322.36 g/mol | cymitquimica.com |

| CAS Number | 83536-13-4 | ossila.comnih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 96% - 98% | sigmaaldrich.comcymitquimica.com |

| Storage | Sealed in dry, room temperature | sigmaaldrich.com |

Structural Features and Electronic Characteristics of Conjugated Ethyne-Bridged Systems

The defining characteristic of ethyne-bridged systems like this compound is the extended π-conjugation. The ethyne linker (–C≡C–) facilitates significant electronic communication between the connected aromatic rings. mdpi.com This conjugation arises from the overlap of p-orbitals along the backbone of the molecule, creating a delocalized electron system. mdpi.com

This extended π-system has profound effects on the molecule's electronic and optical properties. mdpi.com Ethyne bridges are known to have a significant modulating effect on electronic coupling within a molecule. mdpi.com Systems containing these bridges often exhibit strong excitonic coupling and display large optical absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.com The planarity and rigidity of the ethyne linker help to maintain this conjugation, which is crucial for charge delocalization and transport, properties that are highly desirable in functional materials. mdpi.commdpi.com

The linear geometry imposed by the sp-hybridized carbons of the acetylene unit is a key structural feature. This linearity helps in the design of rigid-rod-like molecules, which can self-assemble into highly ordered supramolecular structures or be incorporated into polymers to control their morphology. researchgate.net The interaction between the π-system of the alkyne and adjacent C-H bonds, known as CH-π interactions, can also play a role in the crystal packing and conformational preferences of these molecules, influencing the bulk properties of the material. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJKRXHSQAVDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573083 | |

| Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83536-13-4 | |

| Record name | Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 4,4 Ethyne 1,2 Diyl Dibenzoate and Its Analogues

Palladium-Catalyzed Cross-Coupling Approaches for Ethyne (B1235809) Linkage Formation

Palladium catalysis is a cornerstone in the formation of the carbon-carbon triple bond that characterizes Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. The Sonogashira coupling and decarboxylative coupling protocols are prominent examples of these powerful synthetic tools.

Sonogashira Coupling Strategies for Symmetrical Diarylalkynes

The Sonogashira reaction is a widely employed method for the synthesis of diarylalkynes. libretexts.orgwikipedia.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.org For the synthesis of symmetrical diarylalkynes like this compound, a common strategy involves the coupling of two equivalents of an aryl halide with a suitable acetylene (B1199291) equivalent.

A notable variation for creating symmetrical diarylalkynes is the coupling of an aryl halide with trimethylsilylacetylene (B32187), followed by in-situ removal of the trimethylsilyl (B98337) (TMS) group. wikipedia.org This approach allows for the controlled formation of the desired product. The reactivity of the aryl halide is a key factor, with the general trend being: aryl iodide > aryl triflate > aryl bromide >> aryl chloride. wikipedia.org This differential reactivity can be exploited for selective couplings.

While highly effective, the traditional Sonogashira reaction has limitations, including the use of environmentally challenging copper salts and the potential for homocoupling of the copper acetylide as a side reaction. libretexts.org To address these issues, copper-free Sonogashira protocols have been developed. libretexts.orgrsc.org These methods often require a higher loading of a base to facilitate the deprotonation of the terminal alkyne. libretexts.org

Table 1: Comparison of Sonogashira Coupling Strategies

| Strategy | Catalyst System | Key Features | Advantages | Limitations | Reference |

| Traditional Sonogashira | Pd(0) complex, Cu(I) co-catalyst, amine base | Coupling of terminal alkyne with aryl halide | Mild reaction conditions, broad substrate scope | Use of copper salts, potential for homocoupling | libretexts.orgwikipedia.org |

| Sila-Sonogashira | Pd(0) complex, Cu(I) co-catalyst, amine base | Use of trimethylsilylacetylene as alkyne source | Controlled formation of terminal alkynes | Requires subsequent deprotection step | libretexts.org |

| Copper-Free Sonogashira | Pd(0) complex, strong base | Avoids the use of copper co-catalyst | Environmentally friendlier, avoids copper-related side reactions | May require higher base loading | libretexts.orgrsc.org |

Decarboxylative Coupling Protocols Utilizing Propiolic Acid and Aryl Halides

Decarboxylative coupling reactions have emerged as a powerful alternative for the synthesis of diarylalkynes, offering the advantage of using readily available and stable propiolic acid or its derivatives as the alkyne source. wikipedia.orgorganic-chemistry.org This methodology involves the reaction of a carboxylic acid with an organic halide to form a new carbon-carbon bond, with the concurrent loss of carbon dioxide. wikipedia.org

In a key development, symmetrical diarylalkynes have been synthesized in good yields from propiolic acid and aryl halides. acs.org Optimal conditions for this transformation were identified as using 2.0 equivalents of the aryl halide, 1.0 equivalent of propiolic acid, 5.0 mol % of Pd(PPh₃)₂Cl₂, 10.0 mol % of 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a ligand, and 2.0 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. acs.org This reaction demonstrates good tolerance for various functional groups, including esters, ketones, and aldehydes. acs.org

Furthermore, a one-pot synthesis of unsymmetrical diarylalkynes has been developed by combining a Sonogashira coupling of propiolic acid with an aryl iodide, followed by a decarboxylative coupling with an aryl bromide at an elevated temperature of 90°C. organic-chemistry.org This sequential approach avoids the formation of diyne byproducts often seen in traditional Sonogashira reactions and is tolerant of a wide range of functional groups on the aryl halides. organic-chemistry.org

Copper-Catalyzed Synthetic Routes for this compound Derivatives

Copper catalysis provides alternative and complementary routes to palladium-based methods for the synthesis of diarylalkyne derivatives. These methods are often cost-effective and exhibit unique reactivity patterns.

Regio- and Stereoselective Hydroarylation of Alkyne Precursors

Copper-catalyzed hydroarylation of internal, unsymmetrical alkynes offers a pathway to trisubstituted alkenes as single diastereomers. researchgate.net This method can be conceptually extended to the synthesis of diarylalkyne frameworks. For instance, the hydroarylation of an alkyne with an arylboronic acid derivative, catalyzed by a copper complex, can lead to the formation of a new carbon-carbon bond. While not a direct synthesis of the ethyne linkage, it represents a method for functionalizing alkyne precursors to build more complex structures. A dicopper(I,I)-NHC complex has been shown to catalyze the dual ortho-C–H functionalization of diaryl amines for the hydroarylation of alkynes, leading to 9,10-dihydroacridine (B10567) derivatives. rsc.org

Polyaddition Polymerization Techniques Involving Alkyne Esters

Alkyne esters, including structures related to this compound, can serve as monomers in polyaddition polymerization reactions. acs.org Polyaddition is a process where polymers are formed through individual addition reactions between functional groups on molecules with low degrees of polymerization. wikipedia.org

One notable application is the use of alkyne esters as building blocks for vinylogous urethane (B1682113) (VU) vitrimers through polyaddition with amines. acs.org This approach avoids the release of water, which is a common issue in traditional polycondensation polymerizations of acetoacetate (B1235776) and amine monomers, thus leading to defect-free materials. acs.org The reaction between amines and alkyne esters can, however, sometimes lead to a competing amidation reaction, forming alkyne amides. acs.org The resulting VU vitrimers exhibit tunable viscoelastic properties and are processable, highlighting the potential of alkyne esters in creating advanced polymer networks. acs.org

Table 2: Polymerization Involving Alkyne Esters

| Polymerization Type | Monomers | Resulting Polymer | Key Features | Reference |

| Polyaddition | Alkyne Esters, Amines | Vinylogous Urethane (VU) Vitrimers | Water-free formulation, leads to defect-free materials, potential for side reactions (amidation) | acs.org |

Chemo- and Regioselective Preparations of Unsymmetrical Diarylalkynes with this compound Frameworks

The synthesis of unsymmetrical diarylalkynes, where the two aryl groups flanking the acetylene linker are different, requires precise control over the reaction sequence. The one-pot combination of Sonogashira and decarboxylative couplings mentioned earlier is a prime example of such a chemo- and regioselective strategy. organic-chemistry.org

This approach utilizes the differential reactivity of aryl iodides and aryl bromides in the sequential coupling reactions with propiolic acid. organic-chemistry.org The initial Sonogashira coupling occurs selectively with the more reactive aryl iodide, followed by the decarboxylative coupling with the aryl bromide. organic-chemistry.org This method has proven effective for a variety of substrates, including those with electron-donating, electron-withdrawing, and sterically hindering groups, as well as heterocyclic systems. organic-chemistry.org

Another strategy for achieving regioselectivity involves the use of benzdiyne equivalents. rsc.org These precursors allow for the sequential generation and reaction of two triple bonds within a single benzene (B151609) ring under mild conditions, enabling the controlled construction of polycyclic heteroaromatic compounds. rsc.org

Chemical Reactivity and Transformative Pathways of Diethyl 4,4 Ethyne 1,2 Diyl Dibenzoate

Functionalization of the Alkyne Moiety

The electron-rich ethyne (B1235809) core of diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is the primary site for a variety of addition and cycloaddition reactions. These transformations enable the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Metal-Catalyzed Hydrocyanation of Bis-Substituted Alkynes Derived from this compound

Metal-catalyzed hydrocyanation represents a powerful method for the synthesis of vinyl nitriles from alkynes. For symmetrical diarylalkynes like this compound, this reaction is expected to proceed with high regioselectivity. Nickel-catalyzed systems are commonly employed for the hydrocyanation of unactivated alkynes. youtube.com The reaction mechanism typically involves the oxidative addition of a hydrogen cyanide source to a low-valent nickel complex, followed by alkyne insertion and reductive elimination. youtube.com

While direct hydrocyanation of this compound is not explicitly detailed in the reviewed literature, the behavior of other diarylalkynes suggests a predictable outcome. The presence of electron-withdrawing ester groups on the phenyl rings can influence the electronic properties of the alkyne, potentially affecting the reaction rate and catalyst efficiency. Recent advancements have introduced dual nickel/base catalysis for the formal 1,1-hydrocyanation of alkynyl halides, demonstrating compatibility with ester functionalities. acs.org This suggests that this compound would be a suitable substrate for related transformations, leading to the corresponding vinyl nitrile derivatives.

Stereoselective Silylboration Reactions of Symmetrical Diarylalkynes

The silylboration of alkynes is an atom-economical method for the synthesis of versatile vinylsilane and vinylboronate intermediates. For symmetrical diarylalkynes, copper-catalyzed silylboration has been shown to proceed with high regio- and stereoselectivity. These reactions typically yield tetrasubstituted alkenes through a trans-addition of the silyl (B83357) and boryl groups across the alkyne.

A study on the copper-catalyzed silylboration of various symmetric diarylalkynes demonstrated excellent yields and stereoselectivity. The proposed mechanism involves the isomerization from a syn- to an anti-addition pathway, facilitated by an allenic transition state stabilized by the aromatic rings. The steric influence of the silyl group plays a crucial role in determining the anti-selectivity of the borylation step. Given its structure, this compound is anticipated to undergo stereoselective silylboration under similar copper-catalyzed conditions, affording the corresponding vicinally silyl- and boryl-substituted stilbene (B7821643) derivative.

Alkyne Metathesis Strategies and Derivatizations for Ethyne-Bridged Systems

Alkyne metathesis is a powerful synthetic tool for the formation of new carbon-carbon triple bonds through the scrambling of alkyne substituents. wikipedia.org This reaction, catalyzed by metal alkylidyne complexes of molybdenum, tungsten, or rhenium, can be applied in various modes, including cross-metathesis, ring-closing metathesis, and polymerization. acs.orgresearchgate.net

For a symmetrical diarylalkyne such as this compound, homometathesis would result in no net reaction. However, it can undergo cross-metathesis with other alkynes to generate unsymmetrical diarylalkynes. The presence of electron-withdrawing ester groups on the aromatic rings can influence the reactivity of the alkyne in metathesis reactions. researchgate.net Recent developments have led to highly active and functional-group-tolerant catalysts, including air-stable rhenium(V) alkylidyne complexes that can mediate alkyne metathesis at room temperature. rsc.org These advancements suggest that this compound could be a viable substrate for alkyne metathesis, enabling the synthesis of a wide array of novel ethyne-bridged compounds.

Aromatic Alkyne Insertion Reactions into Organometallic Complexes

The insertion of alkynes into metal-carbon bonds is a fundamental step in many catalytic cycles and provides a route to complex organometallic and organic structures. Diarylalkynes can insert into the metal-carbon bonds of cyclometalated complexes, leading to the formation of larger ring systems. The regioselectivity of this insertion can be influenced by the electronic and steric properties of the alkyne substituents.

While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of diarylalkynes in such insertion reactions are well-documented. For instance, aromatic alkynes have been shown to insert into the iridium-carbon bond of six-membered cyclometalated pyridine (B92270) complexes, leading to various novel products. chemrxiv.org The reaction can proceed through different insertion modes, including 1,1- and 1,2-insertions, sometimes accompanied by rearrangements. pharmaguideline.com It is plausible that this compound would participate in similar insertion reactions, with the ester groups potentially influencing the regiochemical outcome.

Transformations Involving Ester and Aromatic Scaffolds

Beyond the reactivity of the alkyne core, the ester and aromatic functionalities of this compound provide further opportunities for chemical modification, leading to the synthesis of complex heterocyclic systems.

C-H/C-N Bond Functionalization for Heterocyclic Compound Synthesis

A notable application of this compound is its use as a substrate in copper-catalyzed C-H/C-N bond functionalization reactions for the synthesis of isoquinoline (B145761) derivatives. wikipedia.org This transformation highlights the cooperative reactivity of the alkyne and the adjacent aromatic rings.

In a specific example, the reaction of this compound with di(phenylmethylene)hydrazine in the presence of a copper(II) acetate (B1210297) catalyst and a silver hexafluoroantimonate additive leads to the formation of isoquinoline derivatives. wikipedia.org This reaction likely proceeds through a cascade process involving the formation of a copper-acetylide, followed by nucleophilic attack of the hydrazine (B178648) and subsequent cyclization involving C-H and C-N bond functionalization. This method provides a direct route to complex heterocyclic structures from a readily available diarylalkyne.

Below is a table summarizing the key reactants and products in this transformation:

| Reactant 1 | Reactant 2 | Catalyst | Additive | Product Type |

| This compound | Di(phenylmethylene)hydrazine | Cu(OAc)₂·H₂O | AgSbF₆ | Isoquinoline derivatives |

This synthetic strategy underscores the utility of this compound as a versatile platform for the construction of complex, functionalized molecules.

Nucleophilic Substitution Reactions within Dibenzoate Frameworks

The chemical reactivity of this compound is significantly influenced by the two ester functional groups attached to the aromatic rings. These ester moieties serve as primary sites for nucleophilic substitution reactions, enabling the transformation of the diethyl ester into a variety of other functional derivatives. Such transformations are crucial for the application of this compound as a building block, particularly in the synthesis of metal-organic frameworks (MOFs), where the corresponding dicarboxylic acid is often required. The core of these reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, leading to the displacement of the ethoxide leaving group.

The most common nucleophilic substitution reaction for this class of compounds is hydrolysis, typically carried out under basic conditions in a process known as saponification. In this reaction, hydroxide (B78521) ions act as the nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion, yielding a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, affording the corresponding dicarboxylic acid, 4,4'-(ethyne-1,2-diyl)dibenzoic acid. This dicarboxylic acid is a widely used linker in the construction of robust and porous MOFs.

Beyond hydrolysis, other nucleophilic substitution reactions such as aminolysis and transesterification can also be envisaged for the dibenzoate framework, based on the known reactivity of structurally similar compounds like diethyl terephthalate (B1205515). Aminolysis involves the reaction with an amine to form amides, while transesterification is the exchange of the ethyl group of the ester with another alcohol. These reactions would typically require specific catalysts and conditions to proceed efficiently.

The following table summarizes key nucleophilic substitution reactions applicable to dibenzoate frameworks, drawing upon established procedures for analogous compounds.

| Reaction Type | Nucleophile | Reagents and Conditions | Product | Significance |

| Hydrolysis (Saponification) | Hydroxide (OH⁻) | 1. NaOH or KOH, Ethanol/Water, Reflux2. HCl or H₂SO₄ (acidification) | 4,4'-(ethyne-1,2-diyl)dibenzoic acid | Synthesis of a key linker for Metal-Organic Frameworks (MOFs). |

| Aminolysis | Amine (e.g., Hydrazine) | Amine, elevated temperature | Diamide derivative | Formation of functionalized linkers for polymers and materials. |

| Transesterification | Alcohol (R-OH) | Acid or base catalyst (e.g., H₂SO₄, NaOR), elevated temperature | Dibenzoate ester with different alcohol moiety | Modification of the ester group to tune solubility and reactivity. |

Detailed Research Findings on Analogous Systems:

While specific research detailing a wide range of nucleophilic substitution reactions on this compound is limited in publicly available literature, extensive studies on the reactivity of diethyl terephthalate provide valuable insights. For instance, the aminolysis of diethyl terephthalate with various amines has been shown to produce the corresponding diamides, which can serve as monomers for polyamides. Similarly, the transesterification of dimethyl terephthalate is a large-scale industrial process for the production of other esters. These examples from closely related systems strongly suggest that the ester functionalities in this compound are amenable to a similar range of nucleophilic attacks, allowing for its versatile functionalization.

Advanced Spectroscopic and Structural Characterization of Diethyl 4,4 Ethyne 1,2 Diyl Dibenzoate Systems

Vibrational Spectroscopy (IR) for Elucidating Bond Vibrations in Ethyne-Bridged Molecules

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic bond vibrations within a molecule. For Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, the IR spectrum reveals key functional groups and structural motifs. The most diagnostic feature of ethyne-bridged molecules is the stretching vibration of the carbon-carbon triple bond (C≡C). In symmetrically substituted diarylacetylenes, this vibration can be weak or absent in the IR spectrum due to a lack of change in the dipole moment. However, in the solid state or when asymmetry is induced by the environment, a weak absorption may be observed in the 2100-2260 cm⁻¹ region. libretexts.org

Other significant absorptions for this compound include the strong carbonyl (C=O) stretch of the ester functional group, typically found around 1720-1740 cm⁻¹. The aromatic nature of the molecule is confirmed by characteristic C-H stretching absorptions above 3000 cm⁻¹ (typically around 3030 cm⁻¹) and a series of C=C stretching vibrations within the benzene (B151609) rings, which appear in the 1450 to 1600 cm⁻¹ range. pressbooks.publibretexts.orgopenstax.org Strong absorptions related to C-O stretching of the ester group are also expected between 1100 and 1300 cm⁻¹.

Table 1: Characteristic IR Absorption Ranges for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 2980 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2260 | Weak or Inactive |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

Note: The exact peak positions can vary based on the sample's physical state (solid, solution) and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. Due to the molecule's symmetry, the NMR spectra for this compound are relatively simple.

In the ¹H NMR spectrum, the aromatic protons on the 1,4-disubstituted benzene rings are expected to appear as two distinct doublets in the range of 7.5 to 8.1 ppm. openstax.org The protons of the ethyl ester group will give rise to a quartet for the methylene (B1212753) (-CH₂-) protons around 4.4 ppm and a triplet for the methyl (-CH₃) protons around 1.4 ppm.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The acetylenic carbons (C≡C) are typically found in the 80-95 ppm range. The carbonyl carbon of the ester is highly deshielded, appearing around 165 ppm. The aromatic carbons will have signals between 120 and 135 ppm, with the carbon attached to the ethynyl (B1212043) group and the carbon attached to the carboxyl group having distinct chemical shifts. The ethyl group carbons will appear at approximately 61 ppm (-CH₂) and 14 ppm (-CH₃).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic Protons (d) | 7.5 - 7.7 | Carbonyl (C=O) | ~165 |

| Aromatic Protons (d) | 7.9 - 8.1 | Aromatic Carbons | 120 - 135 |

| Methylene (-OCH₂CH₃) (q) | ~4.4 | Acetylenic Carbons (-C≡C-) | 80 - 95 |

| Methyl (-OCH₂CH₃) (t) | ~1.4 | Methylene Carbon (-OCH₂) | ~61 |

Note: Predicted values are based on standard chemical shift ranges and data from similar structures. nih.govchemicalbook.com Solvent is typically CDCl₃.

X-ray Crystallography for Precise Solid-State Structural Determination

The molecule is expected to be nearly planar, with the central ethyne (B1235809) bridge enforcing a linear arrangement between the two phenyl rings. The dihedral angle between the planes of the two aromatic rings would be close to 0°. The C≡C triple bond length is expected to be approximately 1.20 Å, and the C(aryl)-C(alkyne) bond length would be around 1.43 Å. The crystal packing would likely be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules. For comparison, the crystal structure of a related compound, Diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate, shows a planar conformation with the molecule lying on a crystallographic inversion center. nih.govpsu.edu

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System | Reference/Analogue |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Typical for diarylacetylenes researchgate.net |

| Conformation | Near-planar, linear ethyne bridge | Diarylacetylene structures rsc.org |

| C≡C Bond Length | ~1.20 Å | Standard alkyne bond length |

| C(aryl)-C(alkyne) Bond Length | ~1.43 Å | Standard sp²-sp bond length |

Neutron Scattering Techniques for Investigating Dynamics and Conformation of Conjugated Polymers

When this compound is used as a monomer unit in conjugated polymers, neutron scattering becomes an invaluable tool for probing the structure and dynamics of the resulting macromolecular systems on length and time scales complementary to other techniques. qmul.ac.ukacs.org Neutrons interact with atomic nuclei, making them particularly sensitive to hydrogen and allowing for isotopic substitution (H/D contrast) to highlight specific parts of a polymer, such as the backbone or side chains. osti.govusm.edu

QENS is a powerful technique for studying diffusive and rotational motions in materials, with energy transfers close to zero. In the context of conjugated polymers, QENS can probe the dynamics of side chains and the slower, more localized fluctuations of the polymer backbone. qmul.ac.uk By measuring the broadening of the elastic scattering peak, researchers can extract information about the characteristic times and geometries of molecular motions, such as the rotation of ethyl groups or torsional motions within the polymer backbone, which are critical for charge transport properties. acs.orgusm.edu

INS probes the vibrational modes of a material, similar to IR and Raman spectroscopy, but without being subject to optical selection rules. lnu.edu.ua This means that all vibrational modes can, in principle, be observed. INS is particularly sensitive to vibrations involving hydrogen atoms due to hydrogen's large incoherent scattering cross-section. lnu.edu.ua For polymers containing this compound units, INS can provide a complete picture of the vibrational density of states, including low-frequency lattice vibrations and torsional modes that are often difficult to detect with optical methods. These low-frequency modes are crucial as they can influence the charge carrier mobility in organic semiconductors.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bis[4-(ethoxycarbonyl)phenyl]ethyne |

| 4,4'-(Ethyne-1,2-diyl)dibenzoic acid |

| Diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate |

Electronic Circular Dichroism (ECD) for Probing Chiroptical Properties in Thin Films of π-Conjugated Systems

Electronic Circular Dichroism (ECD) has emerged as a powerful, non-invasive spectroscopic technique for investigating the chiral properties of molecules and their supramolecular assemblies. acs.org In the realm of materials science, ECD is particularly valuable for characterizing the chiroptical properties of thin films composed of π-conjugated systems, a class of materials with significant potential in optoelectronic applications. nih.govdepositolegale.it While this compound is an achiral molecule in its isolated state, its potential to form chiral supramolecular structures in the solid state, particularly in thin films, makes it an interesting candidate for ECD studies. Such studies can provide profound insights into molecular aggregation, a critical factor governing the performance of organic electronic devices. nih.gov

The measurement of ECD in thin films presents unique challenges compared to measurements in isotropic solutions. Macroscopic anisotropies such as linear dichroism (LD) and linear birefringence (LB) can interfere with the ECD signal, necessitating careful experimental setups and data analysis to isolate the true chiroptical response. acs.org Despite these complexities, ECD spectroscopy offers unparalleled sensitivity to the helical arrangement and chiral packing of molecules within a film. acs.org

The key parameter obtained from an ECD spectrum is the differential absorption (ΔA) of left and right circularly polarized light, often reported as ellipticity (θ) in millidegrees (mdeg). A more intrinsic measure is the dissymmetry factor (g_abs), defined as ΔA/A, where A is the total absorbance. acs.org The g_abs factor is particularly useful for thin film characterization as it is a dimensionless quantity that is, in principle, independent of film thickness. acs.org

For π-conjugated systems, the ECD spectrum is typically characterized by signals in the region of π-π* electronic transitions. The shape and intensity of these signals can reveal crucial information about the geometry of the aggregates. For instance, the formation of helical stacks of chromophores often gives rise to a characteristic bisignate ECD signal, known as an exciton (B1674681) couplet. acs.org The sign and intensity of this couplet are directly related to the handedness and the degree of helical order within the supramolecular assembly.

The table below presents hypothetical ECD data for a thin film of a generic π-conjugated system, illustrating the type of information that can be obtained. This data is representative of what might be expected from a well-ordered chiral aggregate.

| Wavelength (nm) | ΔA (x 10⁻³) | g_abs (x 10⁻⁴) | Transition Assignment |

| 350 | +5.2 | +8.7 | π-π* Exciton Component 1 |

| 325 | -4.8 | -8.0 | π-π* Exciton Component 2 |

| 280 | +1.5 | +2.5 | Local Excitation |

In this hypothetical example, the bisignate signal with positive and negative peaks at 350 nm and 325 nm, respectively, is indicative of a right-handed helical arrangement of the π-conjugated backbones. The magnitude of the g_abs factor reflects the efficiency of the chiral discrimination.

Applications of Diethyl 4,4 Ethyne 1,2 Diyl Dibenzoate in Advanced Materials Science

Metal-Organic Frameworks (MOFs) as Linear Ligand Linkers

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, or more commonly its hydrolyzed form, 4,4'-(ethyne-1,2-diyl)dibenzoic acid (EDB-H₂), serves as an extended linear dicarboxylate linker for the synthesis of MOFs. nih.gov The rigidity of the ethyne-1,2-diyl bridge and the specific geometry of the carboxylate groups direct the self-assembly process with metal ions or clusters, leading to the formation of porous frameworks with diverse topologies and properties. nih.govrsc.org

Volumetric Hydrogen Storage in MOFs Derived from this compound

The precise design of pore environments in MOFs is critical for efficient gas storage. The 4,4'-(ethyne-1,2-diyl)dibenzoate linker has been successfully incorporated into a scandium-based MOF, designated GUF-1, which exhibits an interpenetrated MIL-53 topology. ossila.com This framework demonstrates exceptional performance in volumetric hydrogen storage, achieving a working capacity of 41 g/L in a temperature-pressure swing system. ossila.com This high capacity is a significant finding, as microporous MOFs are considered some of the most promising candidates for hydrogen storage, a key technology for clean energy applications. berkeley.eduprinceton.edu The development of materials capable of storing hydrogen at high volumetric and gravimetric densities is essential for its use in mobile applications. berkeley.edumit.edu

Table 1: Hydrogen Storage Capacity of GUF-1 MOF

| Framework | Linker | Topology | Volumetric H₂ Working Capacity |

|---|

Modulated Self-Assembly of Interpenetrated and hcp Topology MOFs

Modulated self-assembly is a key strategy to control the crystallization of MOFs, influencing properties like phase purity, crystallinity, and particle size. nih.gov By introducing modulator molecules that compete with the primary linker for coordination to the metal centers, it is possible to direct the formation of specific network topologies. nih.govnih.gov

In the case of MOFs synthesized with 4,4'-(ethyne-1,2-diyl)dibenzoic acid (EDB-H₂) and zirconium (Zr⁴⁺) or hafnium (Hf⁴⁺), modulated synthesis has proven crucial for phase selection. rsc.orgworktribe.com The careful addition of specific modulators and water to solvothermal syntheses allows for the isolation of highly porous materials with a hexagonal close-packed (hcp) topology, avoiding the more commonly observed face-centered cubic (fcu) phase. nih.govrsc.org This control demonstrates that new materials can be discovered within existing MOF phase spaces through the precise adjustment of synthetic parameters. rsc.orgworktribe.com

Table 2: Modulated Synthesis of Zr-EDB MOFs

| Target Topology | Metal Ion | Modulator | Key Synthetic Parameters | Result |

|---|---|---|---|---|

| hcp | Zr⁴⁺, Hf⁴⁺ | Acetic Acid | Controlled addition of acetic acid and water rsc.orgworktribe.com | Phase-pure hcp topology MOF rsc.org |

Covalent Organic Frameworks (COFs) for Biocatalysis and Photocatalysis

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netnih.gov Their pre-designable structures, high stability, and tunable functionality make them ideal platforms for a variety of applications, including catalysis. researchgate.netrsc.org Ethyne-bridged linkers, analogous to this compound, are instrumental in constructing COFs for both biocatalysis and photocatalysis due to the rigid, conjugated systems they create. researchgate.netnih.gov

Enzyme Immobilization and Enantioselectivity in COFs with Ethyne-Bridged Ligands

The immobilization of enzymes onto solid supports is a critical strategy for enhancing their stability and reusability in industrial biocatalysis. chemistryviews.orgnih.gov COFs have emerged as promising supports due to their large surface areas, tunable pore sizes, and functionalizable frameworks. researchgate.netbohrium.com

A COF with a hierarchical dual-pore structure, synthesized from the linear dialdehyde (B1249045) 4,4′-(ethyne-1,2-diyl)dibenzaldehyde (EDDA), demonstrates the utility of the ethyne-bridged backbone in creating materials for biocatalysis. researchgate.net The defined porosity and chemical environment within such COFs can provide a compatible environment for enzymes, facilitating their immobilization through strategies like physical adsorption or covalent attachment. chemistryviews.orgnih.gov The immobilization of enzymes like Candida antarctica lipase (B570770) B within COFs has been shown to yield biocatalysts with improved performance in reactions such as kinetic resolution, which is vital for producing enantiomerically pure compounds. chemistryviews.org The robust and ordered nature of COFs can protect the enzyme structure and facilitate the diffusion of substrates and products. bohrium.comnih.gov

Photocatalytic Production of Hydrogen Peroxide in COF-Based Systems

The solar-driven synthesis of hydrogen peroxide (H₂O₂) from water and oxygen is an environmentally friendly alternative to current industrial processes. rsc.org COFs are being extensively investigated as metal-free photocatalysts for this reaction due to their tunable electronic properties and high stability. rsc.orgmdpi.com The performance of COF-based photocatalysts is highly dependent on their structural and electronic characteristics, which are governed by the choice of building blocks and the linkage chemistry. nih.gov

The introduction of acetylene (B1199291) or diacetylene bridges into the COF backbone is a promising strategy for enhancing photocatalytic activity. nih.govmdpi.com These rigid, conjugated linkers facilitate efficient charge separation and transport, which are critical for photocatalysis. nih.govrsc.org For instance, a diacetylene-rich COF has been shown to act as a crystalline analogue of graphdiyne, boosting photocatalytic hydrogen evolution. nih.gov The rational design of COFs, including the incorporation of donor-acceptor motifs, can significantly improve H₂O₂ production rates. rsc.org While direct use of this compound in a reported H₂O₂-producing COF is not specified, the principles established with similar ethyne- and diacetylene-bridged linkers highlight the potential of this structural motif. nih.govmdpi.com The linker's ability to extend π-conjugation can lead to more efficient light absorption and generation of electron-hole pairs necessary for the two-electron oxygen reduction reaction (ORR) to produce H₂O₂. researchgate.netacs.org

Optoelectronic Materials and Devices Based on this compound Conjugated Systems

The fully conjugated backbone of materials incorporating ethyne-1,2-diyl dibenzoate units enables uninterrupted π-electron delocalization. This characteristic is highly desirable for optoelectronic applications, as it facilitates the efficient transport of charge carriers (electrons and holes). mdpi.com Covalent organic frameworks, in particular, have emerged as a fascinating class of light-emitting materials, opening possibilities for their use in next-generation optoelectronic devices. mdpi.com

The ability to tune emission wavelengths, achieve high quantum yields, and maintain exceptional stability makes these materials highly attractive. mdpi.com While specific devices based on this compound are still an emerging area of research, the fundamental properties of related conjugated systems are well-established. For example, vinylene-linked COFs, which also feature sp² carbon-conjugated backbones, have been successfully used as emissive phosphors in the fabrication of white-light-emitting diodes (WLEDs). mdpi.com The structural and electronic properties conferred by the this compound linker suggest its potential utility in similar applications, including light-emitting diodes, sensors, and other optoelectronic devices where stable, tunable luminescence is required. ossila.commdpi.com

Synthesis of Conjugated Polymers for Organic Solar Cells (OSCs)

While direct reports on the use of this compound in the synthesis of conjugated polymers for organic solar cells are not prevalent in the reviewed literature, its structural motifs are highly relevant to this field. The core structure is a type of diarylacetylene, a class of compounds known to be incorporated into conjugated polymers for photovoltaic applications. The ethynylene linkage is known to enhance the planarity and rigidity of polymer backbones, which can facilitate intermolecular π-π stacking and improve charge carrier mobility, a critical factor for efficient solar cell performance. mdpi.comnih.govresearchgate.netnih.gov

The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of other functional groups, enabling its incorporation into different types of conjugated polymers. For instance, the dicarboxylic acid can be used in condensation polymerization reactions with appropriate comonomers to create donor-acceptor (D-A) copolymers. nih.gov In such polymers, the electron-withdrawing nature of the ester or carboxylate groups can be used to tune the electronic energy levels (HOMO and LUMO) of the resulting polymer to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell device. nih.govsemanticscholar.orgmdpi.com

The general approach for synthesizing such polymers often involves metal-catalyzed cross-coupling reactions like Sonogashira or Stille coupling. mdpi.comnih.gov Although specific examples utilizing this compound are not detailed in the provided search results, the fundamental chemistry supports its potential as a monomer for creating novel polymeric materials for organic solar cells.

Development of Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The structural characteristics of this compound also suggest its potential utility in the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). msstate.edu The rigid, linear structure imparted by the diphenylacetylene (B1204595) core can lead to materials with good thermal stability and well-defined molecular packing, which are desirable properties for both OLED and OFET applications. nih.gov

For OLEDs, the extended π-conjugation of polymers derived from this monomer could lead to materials with tunable emission colors. By chemically modifying the ester groups or by copolymerizing with other aromatic or heteroaromatic monomers, the emission wavelength of the resulting polymer can be controlled. Furthermore, the introduction of such rigid segments can enhance the photoluminescence quantum yield in the solid state by suppressing non-radiative decay pathways.

In the context of OFETs, high charge carrier mobility is a key requirement. The planarity and rigidity of polymers incorporating the ethyne-1,2-diyl)dibenzoate unit can promote the formation of ordered domains in thin films, which is conducive to efficient charge transport. nih.gov The electron-withdrawing ester groups can also influence the charge transport characteristics, potentially leading to n-type or ambipolar behavior, which is of interest for the fabrication of complementary logic circuits. While specific research on this compound for these applications is not explicitly detailed in the search results, the fundamental principles of materials design for OLEDs and OFETs support its potential as a valuable building block.

Design and Fabrication of π-Electronic Units for Photovoltaic Applications

This compound itself can be considered a π-electronic unit. Its incorporation into larger macromolecular structures is a strategy for designing advanced materials for photovoltaic applications. semanticscholar.orgresearchgate.netrsc.org The central diphenylacetylene core provides a rigid and electronically conjugated scaffold. The terminal diethyl ester groups offer sites for further chemical modification or polymerization.

For instance, the ester groups can be converted to other functionalities to facilitate polymerization through various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to create well-defined oligomers and polymers with extended π-systems. mdpi.comnih.gov The resulting materials can be designed to have specific absorption and emission properties, as well as appropriate energy levels for use as either donor or acceptor components in bulk heterojunction solar cells.

The ethynylene linkage is known to lower the highest occupied molecular orbital (HOMO) energy level of a conjugated polymer, which can lead to a higher open-circuit voltage in a solar cell. mdpi.comsemanticscholar.org By judiciously choosing the comonomers to be polymerized with the this compound-derived unit, the bandgap and electronic properties of the resulting π-conjugated material can be finely tuned to match the solar spectrum and optimize device performance. nih.govmdpi.com

Engineering of Fluorescent Macromolecules and Dyes

The rigid and planar structure of the diphenylacetylene core in this compound makes it an excellent candidate for the engineering of fluorescent macromolecules and dyes. A structurally similar compound, 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde, has been successfully used in the synthesis of fluorescent macromolecules with high quantum yields. ossila.com This suggests that this compound could be similarly employed.

The ester functionalities can be reacted with a variety of nucleophiles to attach different chromophoric or functional groups, thereby tuning the photophysical properties of the resulting molecule. For example, the synthesis of fluorescent macromolecules with a reported fluorescence quantum yield of 32% has been achieved using the aldehyde analogue. ossila.com It is conceivable that similar synthetic strategies could be applied to this compound.

The general approach involves the reaction of the functional groups on the diarylacetylene core with other molecules to extend the conjugation or to introduce specific functionalities. For instance, the reaction with pyrrole (B145914) derivatives followed by boron complexation is a known method to produce Bodipy dyes, which are known for their sharp absorption and emission peaks and high fluorescence quantum yields.

Design of Novel Polymeric Materials

The reactivity of the alkyne and ester functional groups in this compound opens up avenues for the design of novel polymeric materials beyond traditional conjugated polymers.

Development of Vinylogous Urethane (B1682113) Vitrimers via Alkyne Ester Polyaddition

A particularly innovative application of alkyne esters like this compound is in the synthesis of vinylogous urethane vitrimers. ugent.beshef.ac.uknih.govuchicago.eduresearchgate.net Vitrimers are a class of polymers that are covalently cross-linked, yet can be reprocessed and reshaped at elevated temperatures, behaving like vitreous silica. This unique property arises from associative exchange reactions within the polymer network.

The synthesis of vinylogous urethane vitrimers can be achieved through the polyaddition reaction of a di-alkyne ester with a diamine. In this reaction, the amine adds to the alkyne in a Michael-type addition, followed by rearrangement to form a stable vinylogous urethane linkage. This process is often catalyst-free and proceeds without the formation of byproducts, which is advantageous for producing defect-free materials. nih.gov

While specific studies detailing the use of this compound in this context are not widely reported, its structure is ideally suited for this type of polymerization. The two ester groups can react with a diamine to form a linear poly(vinylogous urethane). If a tri- or multifunctional amine is used as a crosslinker, a network vitrimer can be formed.

The resulting vitrimers would be expected to exhibit excellent mechanical properties and thermal stability due to the rigid diphenylacetylene units in the polymer backbone. The dynamic nature of the vinylogous urethane linkages would allow for stress relaxation and reprocessing at elevated temperatures, making these materials recyclable and mendable. The viscoelastic properties of these vitrimers could be tailored by controlling the crosslink density and the chemical nature of the diamine comonomer. nih.gov

Supramolecular Chemistry and Self Assembly of Ethyne Bridged Diesters

Host-Guest Chemistry and Molecular Recognition Phenomena

Research into the host-guest chemistry and specific molecular recognition events involving Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate as a discrete host molecule is not extensively documented in publicly available literature. The primary role of this compound in supramolecular chemistry has been as a structural component within larger, extended networks rather than as an individual host for guest molecules.

However, the broader context of its use in Metal-Organic Frameworks (MOFs) inherently involves host-guest principles. In these frameworks, the pores and channels created by the self-assembly of the diester (or its corresponding dicarboxylate linker) with metal nodes can encapsulate various guest molecules, such as gases and solvents. The recognition of these guests is a function of the size, shape, and chemical nature of the pores within the framework, which are directly influenced by the dimensions and properties of the this compound linker. The selective uptake of specific guests by these MOFs is a form of molecular recognition, driven by the collective properties of the supramolecular assembly rather than a 1:1 host-guest interaction with the individual diester molecule.

Formation of Supramolecular Assemblies and Extended Networks

The most significant application of this compound and its dicarboxylic acid analogue, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, in supramolecular chemistry is as a linear, rigid linker for the construction of Metal-Organic Frameworks (MOFs). ossila.comossila.com These extended, crystalline networks are formed through the coordination of the carboxylate groups (derived from the hydrolysis of the ester) with metal ions or clusters.

Studies on modulated self-assembly have demonstrated that the use of the extended 4,4'-(ethyne-1,2-diyl)dibenzoate linker with zirconium (Zr) and hafnium (Hf) can lead to the formation of MOFs with a hexagonal close-packed (hcp) topology. ossila.com This highlights the ability of the linker's geometry to direct the formation of specific, predictable network architectures.

The table below summarizes key properties of this compound and a prominent MOF synthesized using its corresponding linker.

| Property | This compound | GUF-1 (Sc-MOF) |

| Chemical Formula | C₂₀H₁₈O₄ nih.gov | Not applicable |

| Molecular Weight | 322.36 g/mol nih.gov | Not applicable |

| Synonyms | DEEDB, Bis[4-(ethoxycarbonyl)phenyl]acetylene nih.gov | Not applicable |

| Primary Supramolecular Role | Linear linker for MOFs ossila.com | Interpenetrated MIL-53 topology framework |

| Key Application | Synthesis of extended networks | Volumetric hydrogen storage |

| Reported H₂ Working Capacity | Not applicable | 41 g/L ossila.com |

Influence of Molecular Conformation and Intermolecular Interactions on Supramolecular Architectures

The final architecture of supramolecular assemblies derived from this compound is governed by a combination of its intrinsic molecular conformation and the non-covalent interactions it engages in.

The molecule itself is largely planar, with the two phenyl rings held in a coplanar or near-coplanar orientation by the rigid ethyne (B1235809) bridge. This planarity is a key feature that facilitates ordered packing in the solid state. The primary conformational flexibility arises from the rotation of the terminal ethyl groups of the ester functionalities.

In the solid state, the assembly of these molecules is directed by a variety of weak intermolecular interactions. While a detailed crystal structure analysis specifically for this compound is not widely reported, studies on analogous diester compounds provide insight into the likely interactions. For instance, in the structurally related Diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate, weak intermolecular C-H···O hydrogen bonds and C-H···π interactions are crucial in consolidating the three-dimensional network. nih.gov It is highly probable that similar interactions play a significant role in the crystal packing of this compound.

The table below outlines the key structural features and intermolecular interactions relevant to the supramolecular chemistry of this compound.

| Feature | Description |

| Molecular Shape | Linear, rigid, and largely planar |

| Key Functional Groups | Ethyne bridge, two phenyl rings, two diethyl ester groups |

| Conformational Flexibility | Primarily rotation of the terminal ethyl groups |

| Potential Non-Covalent Interactions | π-π stacking (phenyl-phenyl, phenyl-ethyne), C-H···O hydrogen bonds, C-H···π interactions |

| Role of Ethyne Bridge | Enforces linearity and planarity, participates in π-interactions |

| Influence on Supramolecular Architecture | Directs the formation of layered or columnar structures in the solid state and defines the topology of resulting MOFs |

Future Perspectives and Emerging Research Directions for Diethyl 4,4 Ethyne 1,2 Diyl Dibenzoate

Exploration of Novel Synthetic Strategies for Diversified Analogues

The core structure of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate serves as an exceptional scaffold for the generation of a wide spectrum of analogues with tailored properties. Future research will undoubtedly focus on expanding the chemical space accessible from this precursor through innovative synthetic transformations. The concept of diversity-oriented synthesis (DOS), which aims to create structurally diverse small molecule libraries, offers a powerful paradigm for this exploration. By systematically modifying the peripheral functionalities of the DEEDB molecule, researchers can unlock a vast array of new compounds with unique electronic, optical, and self-assembly characteristics.

One promising avenue lies in the post-synthetic modification of the ethyne (B1235809) core. For instance, the central alkyne unit can undergo quantitative bromination, a reaction that has been demonstrated in metal-organic frameworks (MOFs) constructed from the corresponding dicarboxylate linker. rsc.org This transformation opens the door to a host of subsequent cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or heterocyclic substituents. Such modifications can profoundly influence the steric and electronic properties of the molecule, thereby tuning its performance in specific applications.

Furthermore, the ester functionalities of DEEDB present another handle for diversification. Hydrolysis of the diethyl esters to the corresponding dicarboxylic acid is a common transformation, which is often a necessary step for the use of this linker in the synthesis of MOFs. Beyond this, the ester groups can be converted to a variety of other functional groups, such as amides, hydroxamic acids, or nitriles, each imparting distinct chemical reactivity and potential for intermolecular interactions. The development of efficient and selective methods for these transformations will be crucial for generating libraries of DEEDB analogues.

A key research direction will involve the application of modern synthetic methodologies to the DEEDB platform. This includes the use of catalytic C-H activation and annulation strategies to build complex heterocyclic systems directly onto the aromatic rings. For example, cobalt-catalyzed C-H activation and annulation has been used to synthesize isoquinolinone derivatives from related alkyne-containing precursors. nih.gov Applying such methods to DEEDB could lead to novel classes of compounds with interesting photophysical or biological properties.

The table below summarizes potential synthetic strategies for generating diversified analogues of this compound.

| Synthetic Strategy | Target Modification | Potential Outcome | Relevant Research Area |

| Post-synthetic bromination | Ethyne core | Introduction of new substituents via cross-coupling | Materials Chemistry, Organic Synthesis |

| Ester hydrolysis and functionalization | Benzoate groups | Creation of amides, hydroxamic acids, etc. | Medicinal Chemistry, Supramolecular Chemistry |

| C-H activation and annulation | Aromatic rings | Synthesis of fused heterocyclic systems | Catalysis, Organic Synthesis |

| Diversity-Oriented Synthesis (DOS) | Entire scaffold | Generation of large, diverse compound libraries | Chemical Biology, Drug Discovery |

Expansion of Applications in Sensing and Biomedical Fields

The unique structural and electronic properties of this compound and its derivatives make them highly attractive candidates for a range of sensing and biomedical applications. The diarylacetylene core is a known fluorophore, and its emission properties can be sensitive to the local environment, making it suitable for the development of chemical sensors.

Future research is expected to focus on the design and synthesis of DEEDB-based fluorescent sensors for the detection of various analytes, including metal ions, anions, and biologically relevant small molecules. By incorporating specific recognition moieties into the DEEDB scaffold, it is possible to create sensors that exhibit a selective "turn-on" or "turn-off" fluorescent response in the presence of the target analyte. For example, diarylethene-based fluorescent sensors have shown promise for the detection of Zn²⁺ ions, an important target in biological systems. researchgate.net The development of DEEDB derivatives with similar capabilities is a logical and promising next step.

In the biomedical arena, the potential of DEEDB extends beyond sensing. The rigid, rod-like structure of DEEDB makes it an excellent building block for the construction of well-defined nanostructures, such as nanoparticles and micelles, for drug delivery applications. These systems can be designed to encapsulate therapeutic agents and release them in a controlled manner at a specific target site. The functionalizable nature of DEEDB allows for the attachment of targeting ligands, such as antibodies or peptides, to enhance the specificity of drug delivery and minimize off-target effects.

Furthermore, the inherent fluorescence of some DEEDB derivatives could be exploited for bioimaging applications. By designing probes that accumulate in specific cells or tissues, it may be possible to visualize biological processes in real-time. The development of DEEDB-based theranostic agents, which combine both diagnostic and therapeutic functionalities in a single molecule, represents a particularly exciting frontier.

The table below outlines potential applications of this compound derivatives in sensing and biomedical fields.

| Application Area | Key Feature of DEEDB Derivative | Potential Impact |

| Chemical Sensing | Environmentally sensitive fluorescence | Rapid and selective detection of analytes |

| Drug Delivery | Self-assembly into nanostructures, functionalizable surface | Targeted and controlled release of therapeutics |

| Bioimaging | Inherent fluorescence, potential for targeting | Visualization of biological structures and processes |

| Theranostics | Combined sensing and therapeutic properties | Integrated diagnosis and treatment of diseases |

Advanced Rational Design of Next-Generation Functional Materials with Tuned Properties

The ability to predict and control the properties of materials at the molecular level is a central goal of materials science. "Rational design" involves the deliberate and strategic design of molecules to achieve specific functions. This compound is an ideal candidate for such a design-led approach due to its well-defined geometry and predictable self-assembly behavior.

A significant area of future research will be the rational design of crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), using DEEDB or its dicarboxylate analogue as a building block. By carefully selecting the metal nodes or organic co-monomers, it is possible to create porous materials with precisely controlled pore sizes and chemical environments. This allows for the tuning of properties such as gas storage and separation, catalysis, and sensing. For instance, the modulated self-assembly of MOFs using the extended 4,4′-(ethyne-1,2-diyl)dibenzoate linker has been shown to produce different framework topologies with distinct properties. rsc.org

The rational design of fluorescent materials based on DEEDB is another promising direction. By systematically modifying the electronic nature of the substituents on the aromatic rings, it is possible to tune the emission wavelength and quantum yield of the resulting fluorophores. This approach has been successfully applied to other diphenyldiacetylene derivatives to create materials with specific photophysical properties. nih.gov The goal is to develop a clear understanding of the structure-property relationships that govern the fluorescence of these systems, enabling the on-demand design of materials for applications in lighting, displays, and sensing.

The principles of rational design can also be applied to the development of liquid crystalline materials based on DEEDB. The rigid, anisotropic shape of the molecule is conducive to the formation of liquid crystalline phases. By modifying the length and nature of the terminal alkyl chains, it is possible to control the type of liquid crystalline phase and the temperature range over which it is stable. This could lead to the development of new materials for optical displays and other advanced technologies.

The table below highlights key areas for the rational design of functional materials based on this compound.

| Material Type | Design Principle | Tunable Property | Potential Application |

| Metal-Organic Frameworks (MOFs) | Control of framework topology and pore chemistry | Gas sorption, catalysis, sensing | Gas storage, chemical separations, catalysis |

| Covalent Organic Frameworks (COFs) | Selection of co-monomers and linkage chemistry | Porosity, electronic properties | Catalysis, energy storage, optoelectronics |

| Fluorescent Materials | Modification of electronic substituents | Emission wavelength, quantum yield | Solid-state lighting, displays, sensors |

| Liquid Crystals | Variation of terminal alkyl chains | Phase behavior, transition temperatures | Optical displays, smart windows |

Synergistic Integration of Computational and Experimental Methodologies for Accelerated Discovery

The development of new materials is often a time-consuming and resource-intensive process. The synergistic integration of computational modeling and experimental validation offers a powerful strategy to accelerate the discovery and optimization of functional materials based on this compound.

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the electronic, optical, and self-assembly properties of DEEDB and its derivatives. These theoretical predictions can then be used to guide experimental efforts, allowing researchers to focus on the most promising candidates. For example, computational studies can be used to screen virtual libraries of DEEDB analogues for their potential as sensors or drug delivery agents, identifying lead compounds for subsequent synthesis and testing.

In the context of crystalline materials, computational modeling can be used to predict the crystal structures of MOFs and COFs based on DEEDB, as well as their key properties such as pore size distribution and gas adsorption isotherms. This information is invaluable for the rational design of materials with specific functionalities. The combination of experimental characterization and computational analysis was crucial in understanding the structure and properties of hcp topology MOFs constructed from the 4,4′-(ethyne-1,2-diyl)dibenzoate linker. rsc.org

The development of machine learning and artificial intelligence (AI) algorithms represents a particularly exciting frontier in this area. By training these algorithms on existing experimental and computational data, it may be possible to develop predictive models that can rapidly identify new DEEDB-based materials with desired properties. This data-driven approach has the potential to dramatically accelerate the materials discovery pipeline.

The iterative feedback loop between computation and experiment will be a hallmark of future research in this field. Experimental results will be used to refine and validate computational models, while computational predictions will guide the design of new experiments. This integrated approach will be essential for unlocking the full potential of this compound as a versatile platform for the creation of next-generation functional materials.

The table below illustrates the synergistic integration of computational and experimental methods for the study of this compound.

| Methodology | Contribution to Research | Example Application |

| Computational Modeling (DFT, MD) | Prediction of molecular and material properties | Screening virtual libraries for sensing applications |

| Experimental Synthesis and Characterization | Validation of computational predictions, discovery of new phenomena | Synthesis and testing of computationally identified lead compounds |

| Machine Learning and AI | Development of predictive models for accelerated discovery | High-throughput screening of potential MOF structures |

| Integrated Workflow | Iterative feedback loop for efficient material optimization | Rational design of fluorescent materials with tailored emission |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, and how do reaction conditions influence purity and yield?

- Methodological Answer : The compound is synthesized via esterification of 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDDB) using ethanol and acid catalysts. A one-pot, two-step protocol achieves >98% purity when monitored by HPLC and NMR . Key parameters include stoichiometric control of ethanol, reaction temperature (70–90°C), and acid catalyst selection (e.g., sulfuric acid vs. EDC·HCl/DMAP for milder conditions). Side products like incomplete esterification or alkyne oxidation can arise if oxygen is not rigorously excluded .

Q. How is the structural integrity of this compound validated in MOF synthesis?

- Methodological Answer : Post-synthesis characterization involves single-crystal X-ray diffraction (SCXRD) to confirm linker geometry and Fourier-transform infrared spectroscopy (FT-IR) to verify alkyne (C≡C, ~2210 cm⁻¹) and ester (C=O, ~1715 cm⁻¹) functional groups. Thermogravimetric analysis (TGA) confirms thermal stability up to 250°C, critical for MOF applications . Computational validation via density functional theory (DFT) optimizes bond angles and distances, aligning with experimental SCXRD data .

Q. What role does this compound play in constructing MOFs with high surface areas?

- Methodological Answer : As a rigid, linear ligand, the ethyne spacer minimizes framework interpenetration, enabling high porosity. For example, Zr(IV)-based BUT-30 (using H₂EDDB) achieves a BET surface area of 3,940.6 m² g⁻¹ and pore volume of 1.55 cm³ g⁻¹ . Modulated synthesis with acetic acid and water ensures phase-pure hcp-topology MOFs (e.g., GUF-12), where linker orientation and metal-cluster connectivity are critical for maintaining structural integrity .

Advanced Research Questions

Q. How do post-synthetic modifications (PSMs) of this compound-based MOFs affect their functionality?

- Methodological Answer : The alkyne group enables click chemistry (e.g., bromination), but MOF stability varies. For Hf-based GUF-12, bromination at the alkyne site leads to partial framework degradation due to steric strain, while Zr-analogues retain porosity but with reduced surface area (~20% loss) . Stability is assessed via in-situ powder X-ray diffraction (PXRD) and gas adsorption isotherms pre/post modification .

Q. What explains the negative thermal expansion observed in BUT-30 MOFs incorporating this ligand?

- Methodological Answer : The ethyne spacer’s rigidity and ligand-metal bonding dynamics drive anisotropic thermal expansion. Synchrotron-based variable-temperature PXRD reveals contraction along the crystallographic a-axis (Δa = −0.05 Å/K) due to ligand-metal bond angle adjustments under heating . Computational models (DFT + molecular dynamics) correlate this with energy barriers in linker rotation .

Q. How do contradictory gas adsorption data arise for MOFs using this ligand, and how can they be resolved?

- Methodological Answer : Discrepancies in H₂ uptake (e.g., 7.6 kJ/mol for GUF-1 vs. 17.2 H₂ molecules per formula unit for MOF-5 ) stem from differences in pore accessibility and metal-cluster electronegativity. Systematic studies using inelastic neutron scattering (INS) identify binding sites: H₂ adsorption at Zr nodes vs. linker-based physisorption. Standardized activation protocols (e.g., solvent exchange, supercritical CO₂ drying) mitigate experimental variability .

Q. What advanced techniques are used to resolve the crystal structure of MOFs containing this ligand?

- Methodological Answer : Synchrotron radiation (e.g., Diamond Light Source) enables high-resolution SCXRD for complex frameworks. For BUT-30, charge-flipping algorithms in SHELXT/SHELXL resolve disorder in the alkyne moiety . Pair distribution function (PDF) analysis probes local structure deviations in amorphous byproducts .

Q. How can computational modeling predict the gas adsorption selectivity of MOFs built with this ligand?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.